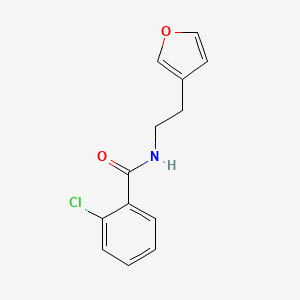
N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Herbicide Development
N-[4-(2-phenylmorpholin-4-yl)butyl]-3-(trifluoromethyl)benzamide: has been investigated for its herbicidal activity. Researchers have used computational studies to prioritize promising herbicides against the D1 protein of Phalaris minor, a weed commonly found in wheat crop fields. Isoproturon, a widely accepted herbicide, binds to the QB binding site of the D1 protein, blocking electron transfer during photosynthesis. Through computational analysis, twenty-four lead molecules were identified, with eight compounds showing potential as herbicides. Among these, ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) demonstrated comparable activity to isoproturon against P. minor .
Anti-Tubercular Agents
While not directly related to herbicides, the compound’s structure suggests potential in other areas. For instance, derivatives of N-(4-(2-phenylmorpholino)butyl)-3-(trifluoromethyl)benzamide have been designed and synthesized for evaluation as anti-tubercular agents against Mycobacterium tuberculosis H37Ra. These novel compounds could contribute to the fight against tuberculosis .
De Novo Drug Design
Researchers have explored the compound’s potential as a de novo drug. By understanding its binding interactions and stability, they aim to develop new drugs targeting specific proteins. The study of amino acids involved in binding sites and molecular dynamics simulations provides valuable insights for drug discovery .
Photosystem-II D1 Protein Inhibition
The compound’s interaction with the D1 protein of photosystem-II (PS-II) is crucial. Investigating its binding affinity and inhibition constants sheds light on its potential as a photosynthesis inhibitor. Understanding these mechanisms can guide further drug development .
Physicochemical Profiling
Researchers have compared the compound’s physiochemical profile to reference molecules. This assessment includes docking scores, system stability, hydrogen bond occupancy, and binding free energy. Such profiling informs drug design and optimization .
Whole Plant Assay
Finally, the lead compound ELC5 underwent whole plant assays under controlled laboratory conditions. Its herbicidal activity against P. minor was evaluated, demonstrating its practical effectiveness .
Eigenschaften
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O2/c23-22(24,25)19-10-6-9-18(15-19)21(28)26-11-4-5-12-27-13-14-29-20(16-27)17-7-2-1-3-8-17/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDJVGDPEFTRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

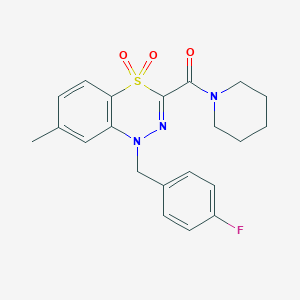
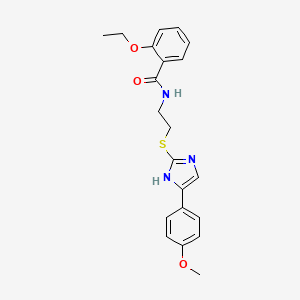
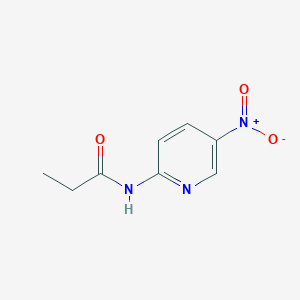
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789203.png)
![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2789204.png)
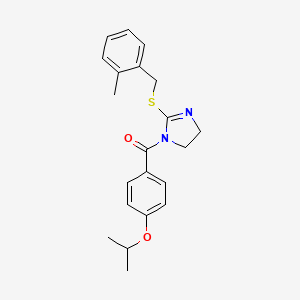
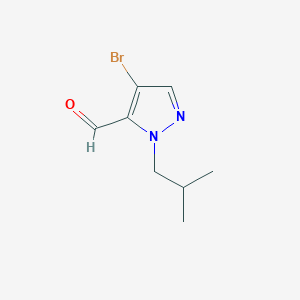

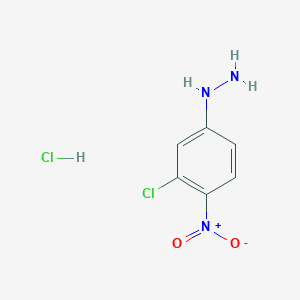
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2789216.png)

